- D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal propertiesJournal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584,
Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))
![(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) structure](https://ja.kuujia.com/scimg/cas/920504-00-3x500.png)
920504-00-3 structure
商品名:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
CAS番号:920504-00-3
MF:C31H54S2Sn2
メガワット:728.310465335846
MDL:MFCD27923077
CID:1090217
PubChem ID:44203213
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 化学的及び物理的性質
名前と識別子
-
- (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene
- 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b
- 3,4-b′]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene
- 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b
- [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene
- [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE
- DTXSID10657887
- ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- SCHEMBL1172918
- 920504-00-3
- (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
- F75852
-
- MDL: MFCD27923077
- インチ: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
- InChIKey: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- ほほえんだ: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1
計算された属性
- せいみつぶんしりょう: 736.21800
- どういたいしつりょう: 730.17110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 595
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.5Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 11.73080
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A169005744-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 1g |
$1115.88 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
¥697.50 | 2022-10-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-100mg |
DTC26-2Sn |
920504-00-3 | 98% | 100mg |
¥554.00 | 2024-04-25 | |
Aaron | AR01EEHW-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 98% | 1g |
$303.00 | 2025-02-11 | |
Aaron | AR01EEHW-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 98% | 100mg |
$69.00 | 2025-02-11 | |
A2B Chem LLC | AX50488-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
$125.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW199-1g |
[7,7-bis(2-ethylhexyl)-10-(trimethylstannyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-yl]trimethylstannane |
920504-00-3 | 95% | 1g |
¥2225.0 | 2024-04-16 | |
Aaron | AR01EEHW-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 98% | 250mg |
$117.00 | 2025-02-11 | |
eNovation Chemicals LLC | D282058-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 97% | 250mg |
$198 | 2025-02-27 | |
eNovation Chemicals LLC | D282058-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 97% | 1g |
$510 | 2025-02-27 |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
リファレンス
- Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic ApplicationsMacromolecules (Washington, 2007, 40(6), 1981-1986,
合成方法 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
リファレンス
- Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device, Korea, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
リファレンス
- Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymerInternational Journal of Energy Research, 2021, 45(15), 21540-21551,
合成方法 6
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
リファレンス
- Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo)Polymer Chemistry, 2013, 4(20), 5351-5360,
合成方法 7
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
リファレンス
- Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole unitsJournal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035,
合成方法 8
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
リファレンス
- Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymersPMSE Preprints, 2012, ,,
合成方法 9
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
リファレンス
- Langmuir and Langmuir-Blodgett films of low-bandgap polymersPolymer International, 2018, 67(8), 1028-1034,
合成方法 10
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C; 3 h, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
リファレンス
- A regioregular conjugated polymers which exhibit selected optical/or electrical properties, United States, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
リファレンス
- Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
リファレンス
- Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and PhotovoltaicsACS Energy Letters, 2019, 4(6), 1401-1409,
合成方法 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
リファレンス
- Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole DerivativesChemistry - A European Journal, 2010, 16(12), 3743-3752,
合成方法 14
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 1 h, -78 °C
1.2 17 h, rt
1.2 17 h, rt
リファレンス
- Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof, United States, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
リファレンス
- Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devicesJournal of Polymer Science, 2010, 48(6), 1423-1432,
合成方法 16
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
リファレンス
- Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer, China, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
リファレンス
- Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate EstersMacromolecules (Washington, 2010, 43(3), 1253-1260,
合成方法 18
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
リファレンス
- Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated moleculesJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537,
合成方法 19
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
リファレンス
- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
リファレンス
- Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer, China, , ,
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials
- Trimethyltin chloride
- 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
- Tetramethylstannane
- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) 関連文献
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)

清らかである:99%
はかる:1g
価格 ($):279.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ